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Experimental Data

Key Findings

Direct Inhibition
(Biochemical)

Cellular &
Animal Models

Therapeutic
Applications

ICs0: 752 nM (Mass spectrometry-
based kinase inhibitory assay) [1] [2].
Direct binding confirmed via thermal
shift assay, KINOMEscan, and
molecular docking [1].

Validated in vivo (zebrafish, mouse)
and in vitro (macrophage,
cardiomyocyte, lung epithelial cells)
models [3] [4] [1].

Myocardial Hypertrophy [1] [2], Acute
Lung Injury [3], Asthma [4],
Doxorubicin-induced Cardiotoxicity

[5].

Detailed Experimental Evidence

Potent, selective SGK1 inhibitor; binds
SGK1's ATP-binding site; site-specific
mutation of Asp177 ablates inhibitory
activity [1].

Alleviates pathological states
(myocardial hypertrophy, lung injury,
asthma) by targeting SGK1 and
downstream pathways [3] [4] [1].

Consistently shows therapeutic effects
(reduced inflammation, oxidative stress,
apoptosis, improved barrier
function/repair) across diverse disease
models [3] [4] [1].

The following section details the experimental protocols and mechanistic insights from key studies.
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¢ Direct SGK1 Binding and Inhibition

o Kinase Inhibitory Assay: A mass spectrometry-based kinase inhibitory assay was used to
determine the half-maximal inhibitory concentration (ICso). In this assay, SGK1 activity is
measured by its ability to phosphorylate a substrate, and the presence of herbacetin reduces
this activity in a concentration-dependent manner, yielding an 1Cso of 752 nM [1] [2].

o Binding Validation: A thermal shift assay was employed, which detects changes in the
thermal stability of the SGK1 protein upon herbacetin binding. An increase in melting
temperature indicates stabilization due to compound binding. Furthermore, KINOMEscan
profiling confirmed high specificity for SGK1 over other kinases [1].

o Molecular Docking: Computational modeling revealed that herbacetin binds within the ATP-
binding pocket of SGK1. The polyhydroxylated structure of herbacetin, particularly the -OH
groups at positions C-3, C-8, and C-4', forms critical hydrogen bonds with key amino acid
residues, including Asp177 and lle179, in the hinge region of the kinase domain [1].

¢ Functional Validation in Disease Models

o Myocardial Hypertrophy: In a transverse aortic constriction (TAC) mouse model, which
induces pressure overload and pathological heart growth, administration of herbacetin
significantly suppressed the increase in heart weight and improved cardiac function. In vitro,
herbacetin reduced phenylephrine-induced hypertrophy in cardiomyocytes, as measured by
a decrease in cell surface area and protein synthesis. Mechanistically, it was shown to inhibit
SGK1 phosphorylation and regulate its downstream FoxO1 signaling pathway, reducing
reactive oxygen species (ROS) synthesis and calcium accumulation [1] [2].

o Acute Lung Injury (ALI): Researchers used a multi-scale approach, including a zebrafish
model with an ALI-like phenotype and three murine ALI models induced by LPS, spike protein,
and live coronavirus. In all models, herbacetin treatment preserved pulmonary barrier
function and alleviated hyperinflammation. The mechanism was identified as the selective
inhibition of SGK1-STAT1 signaling in macrophages, which in turn restored macrophage-
induced lung epithelial barrier dysfunction [3].

o Asthma: In an ovalbumin (OVA)-induced asthma mouse model, herbacetin treatment
reduced airway inflammation and hyperresponsiveness. In vitro, using an LPS-induced injury
model in BASE-2B lung epithelial cells, herbacetin lowered the levels of pro-inflammatory
cytokines (IL-6, IL-13, TNF-a), inhibited ROS generation, and suppressed cell apoptosis. The
study demonstrated that herbacetin exerts its effects by inhibiting the SGK1/NF-kB pathway
[4].

o Doxorubicin-Induced Cardiotoxicity: A study showed that herbacetin protects against this
condition by mitigating oxidative stress and a specific form of cell death called ferroptosis. This
protective effect is linked to the activation of the NRF2 signaling pathway [5].

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.smolecule.com/products/s618855?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8805583/
https://pubmed.ncbi.nlm.nih.gov/34761560/
https://www.smolecule.com/products/s618855?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8805583/
https://www.smolecule.com/products/s618855?utm_src=pdf-body
https://www.smolecule.com/products/s618855?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8805583/
https://www.smolecule.com/products/s618855?utm_src=pdf-body
https://www.smolecule.com/products/s618855?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8805583/
https://pubmed.ncbi.nlm.nih.gov/34761560/
https://www.smolecule.com/products/s618855?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/41192256/
https://www.smolecule.com/products/s618855?utm_src=pdf-body
https://www.smolecule.com/products/s618855?utm_src=pdf-body
https://www.smolecule.com/products/s618855?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11278148/
https://www.smolecule.com/products/s618855?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S000629522500382X
https://www.smolecule.com/products/s618855?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O I e C U I e Specifications & Pricing

SGK1 Inhibition Pathway and Experimental Workflow

The following diagram synthesizes the primary mechanisms of action of herbacetin, as validated across the

cited studies, into a unified signaling pathway.
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Summary for Researchers
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In summary, herbacetin has been robustly validated as a potent and direct SGK1 inhibitor with significant
therapeutic potential across a range of inflammatory, respiratory, and cardiovascular disease models. Its
efficacy in multi-scale studies, from biochemical assays to live animal models, makes it a promising lead

compound for future drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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